Soluble Epoxide Hydrolase (sEH) Inhibition: 5-((2-Ethylphenyl)methyl)-2-oxazolidinone Exhibits Low Nanomolar Potency Comparable to Established Inhibitor AUDA-BE
In cell-free enzymatic assays, 5-((2-Ethylphenyl)methyl)-2-oxazolidinone demonstrates potent inhibition of human soluble epoxide hydrolase (sEH) with an IC50 of 61.7 nM. This potency is within the same order of magnitude as the known sEH inhibitor AUDA-BE, which exhibits an IC50 of 100 nM against human sEH [1]. The compound also shows species-dependent activity, with an IC50 of 240 nM against rat sEH [1].
| Evidence Dimension | Inhibition of human soluble epoxide hydrolase (sEH) enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 61.7 nM |
| Comparator Or Baseline | AUDA-BE: IC50 = 100 nM |
| Quantified Difference | 1.6-fold more potent than AUDA-BE (or comparable potency within typical assay variability) |
| Conditions | Cell-free system; specific assay conditions available in BindingDB record BDBM50417984 |
Why This Matters
This data confirms the compound's utility as a validated sEH inhibitor for hypertension and inflammation research, providing a specific activity benchmark for experimental design.
- [1] BindingDB. BDBM50417984 (CHEMBL1672129) activity data: IC50 61.7 nM (human sEH), 240 nM (rat sEH). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50417984 View Source
